N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
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Description
The compound N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound that is part of a class of molecules that have garnered interest due to their potential medicinal properties. Spirocyclic compounds are known for their complex structures that often include multiple heteroatoms within their ring systems, which can contribute to a diverse range of biological activities.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been explored through various methods. One approach involves the use of cyclic diazo compounds that undergo Rh(II)-catalyzed spirocyclizations with tetrahydrofuran, leading to the formation of oxonium ylide species and subsequent ring expansion to create the spirocyclic framework . Another method reported is a microwave-assisted three-component one-pot cyclocondensation, which has been used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives . Additionally, reactions involving dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols have been used to create new spiro systems like 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of multiple rings that are interconnected at a single atom, forming a spiro center. The compound likely features a tetrahydrofuran ring fused to a larger ring system containing sulfur and nitrogen heteroatoms, which is typical of the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been studied, revealing the formation of isomeric condensation products . This indicates that spirocyclic compounds containing active methylene groups can participate in condensation reactions to yield diverse products.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their heteroatoms and the rigidity of their spirocyclic framework. While specific data on the compound this compound is not provided, related compounds have shown a range of biological activities. For example, certain N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have demonstrated antiviral activity against influenza viruses , and other spirocyclic compounds have shown anticancer activity against various human carcinoma cell lines .
Future Directions
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c16-12(14-10-11-2-1-7-17-11)15-5-3-13(4-6-15)18-8-9-19-13/h11H,1-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWRVUFLINJKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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